molecular formula C21H28N2O2 B5145922 N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide

N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide

Cat. No.: B5145922
M. Wt: 340.5 g/mol
InChI Key: CJJJNBCYDOCSPW-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide is a complex organic compound characterized by its adamantyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide typically involves the reaction of 1-adamantylamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or adamantyl derivatives.

Scientific Research Applications

N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The benzamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantyl group but lacks the benzamide moiety.

    4-Methylbenzamide: Contains the benzamide group but lacks the adamantyl structure.

    N-(1-Adamantyl)-2-(methylamino)acetamide: Similar structure but with different substituents.

Uniqueness

N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide is unique due to the combination of the adamantyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-13-3-5-17(6-4-13)19(24)23-18(20(25)22-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJJNBCYDOCSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)NC)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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